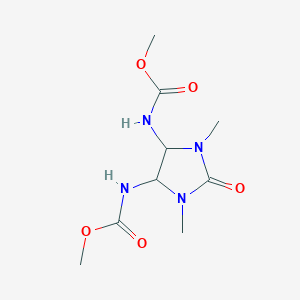![molecular formula C14H15N3O3 B4929230 5-{4-[ethyl(methyl)amino]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4929230.png)
5-{4-[ethyl(methyl)amino]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-{4-[ethyl(methyl)amino]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione, commonly known as EMABP, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. EMABP is a pyrimidine derivative that has been synthesized by numerous methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic benefits.
Mécanisme D'action
The mechanism of action of EMABP is not fully understood, but studies suggest that it may work by inhibiting the activity of enzymes involved in cancer cell growth and inflammation. EMABP has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that play a role in cancer cell growth and invasion. Additionally, EMABP has been shown to inhibit the activity of cyclooxygenase-2, an enzyme that plays a role in inflammation.
Biochemical and Physiological Effects:
EMABP has been shown to have various biochemical and physiological effects. Studies have shown that EMABP can induce apoptosis, or programmed cell death, in cancer cells. Additionally, EMABP has been shown to inhibit angiogenesis, the formation of new blood vessels that supply nutrients to cancer cells. EMABP has also been shown to reduce inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
EMABP has several advantages for lab experiments, including its stability and ease of synthesis. However, EMABP has some limitations, including its low solubility in water and its potential toxicity.
Orientations Futures
There are several future directions for research on EMABP. One direction is to further investigate its mechanism of action and its potential as an anticancer and anti-inflammatory agent. Another direction is to study the pharmacokinetics and pharmacodynamics of EMABP, including its absorption, distribution, metabolism, and excretion in the body. Additionally, future research could focus on developing novel derivatives of EMABP with improved properties and efficacy.
Méthodes De Synthèse
EMABP can be synthesized using various methods, including the reaction of 4-(ethyl(methyl)amino)benzaldehyde with barbituric acid in the presence of a catalytic amount of acetic acid. Another method involves the reaction of ethyl acetoacetate with 4-(ethyl(methyl)amino)benzaldehyde in the presence of ammonium acetate. EMABP can also be synthesized using other methods, including the reaction of ethyl acetoacetate with 4-(ethyl(methyl)amino)benzaldehyde in the presence of piperidine.
Applications De Recherche Scientifique
EMABP has been studied for its potential therapeutic applications, including its use as an anticancer agent. EMABP has been shown to inhibit the growth of cancer cells, including breast cancer, lung cancer, and colon cancer cells. Additionally, EMABP has been studied for its potential as an anti-inflammatory agent, with studies showing that EMABP can reduce inflammation in animal models.
Propriétés
IUPAC Name |
5-[[4-[ethyl(methyl)amino]phenyl]methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3/c1-3-17(2)10-6-4-9(5-7-10)8-11-12(18)15-14(20)16-13(11)19/h4-8H,3H2,1-2H3,(H2,15,16,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNMQBIBLXHTTAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C1=CC=C(C=C1)C=C2C(=O)NC(=O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(2,3-dimethylphenoxy)ethoxy]-N,N-diethylethanamine](/img/structure/B4929148.png)


![1-{1-[4-(hexyloxy)phenyl]-2,5-dioxo-3-pyrrolidinyl}-4-piperidinecarboxamide](/img/structure/B4929158.png)
![5-[(5-chloro-2-thienyl)methylene]-1-(2-ethylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4929175.png)
![1-[2-(1-piperidinyl)ethyl]-N-(3,4,5-trimethoxybenzyl)-1H-benzimidazol-2-amine dihydrochloride](/img/structure/B4929188.png)





![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]-3-propoxybenzamide](/img/structure/B4929245.png)

![N-methyl-N-{2-[(4-methylphenyl)thio]ethyl}-1H-pyrazole-4-carboxamide](/img/structure/B4929260.png)